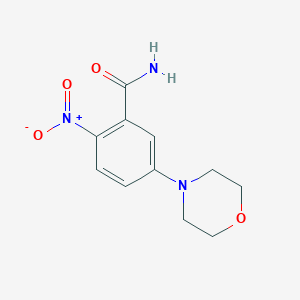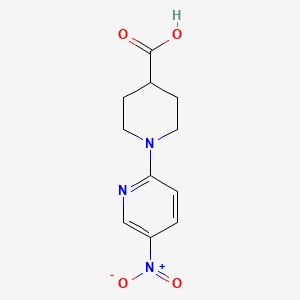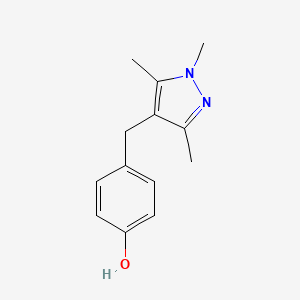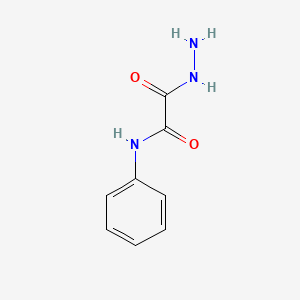![molecular formula C15H14Cl2O2 B1303267 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol CAS No. 61292-28-2](/img/structure/B1303267.png)
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and substitution reactions. For instance, the compound 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol was synthesized and identified as a major urinary metabolite with hypocholesteremic effects in rats . Another example is the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, which was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield . These studies demonstrate the feasibility of synthesizing complex ethanol derivatives with potential biological activity.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol was characterized by NMR, IR, UV-VIS, and single-crystal X-ray analysis, revealing its alcohol structure before dehydration to form a double bond . Similarly, the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol was determined, showing intermolecular hydrogen bonding that contributes to the stability of the compound . These findings highlight the importance of molecular interactions in the stability and properties of such compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often lead to unexpected intermediates or by-products. For instance, the isolation of 1-phenyl-2-(4-pyridyl)ethanol from a condensation reaction intended to produce 4-styrylpyridine illustrates the complexity of these reactions . Additionally, the determination of the absolute configuration of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol showcases the selectivity that can be achieved in synthesis reactions . These studies provide valuable information on the reactivity and selectivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular structures. For example, the crystal structure of bis(4-benzoyl-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-onato)-(ethanol)-dioxourane(VI) ethanol solvate reveals a complex with uranyl ion and coordinated ethanol, linked via hydrogen bonds . The crystal structure of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide ethanol adduct shows a five-coordinate tin atom with a distorted trigonal bipyramidal geometry . These properties are crucial for understanding the behavior and potential applications of such compounds.
Scientific Research Applications
Synthesis and Molecular Structure
- The compound has been explored in the synthesis and molecular structure analysis through techniques such as IR, 1H-NMR, and X-ray diffraction. It has been identified in studies focusing on the Knoevenagel condensation reaction and the characterization of related compounds (Percino et al., 2015).
Chemical Synthesis Methods
- Research has been conducted on the synthesis of similar compounds under environmentally friendly, solvent-free conditions, highlighting the potential for sustainable chemical processes (Li-rong, 2010).
Biological Activity and Pharmaceutical Applications
- Studies have explored the synthesis and characterization of compounds with structural similarities, examining their biological activity, including cytotoxic and antimicrobial properties (Asegbeloyin et al., 2014).
Crystallography and Stereochemistry
- Crystallographic analysis has been used to study the structure and stereochemistry of related compounds, providing insights into their physical and chemical properties (Percino et al., 2000).
Enantioselective Synthesis and Biocatalysis
- There is significant research in the enantioselective synthesis and biocatalysis of related chiral compounds, which are important in the development of pharmaceutical intermediates (Miao et al., 2019).
Photochemistry of Model Compounds
- The photochemical behavior of model compounds similar to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol has been studied, contributing to the understanding of complex chemical reactions (Castellan et al., 1990).
Organometallic Chemistry
- Organometallic chemistry research has delved into the synthesis of novel compounds, which may include structures related to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol, to explore their potential applications (Jiménez‐Pérez et al., 2000).
Other Research Areas
- Additional studies include the synthesis of related compounds for use in various fields such as material science, photochemistry, and enzymatic technology, further demonstrating the broad applicability of this chemical structure in scientific research (Zhang, 2013; Chen et al., 2019).
Safety and Hazards
Mechanism of Action
- The primary targets of 2,4-Dichlorobenzyl alcohol are not fully understood. However, it is commonly used as a mild antiseptic in throat lozenges and other oral care products .
Target of Action
Mode of Action
Its use in throat lozenges highlights its potential impact on oral health and infection prevention . 🌟
properties
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8,10,18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZHTVMCIIZMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377148 |
Source


|
| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol | |
CAS RN |
61292-28-2 |
Source


|
| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)



![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)




![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)

